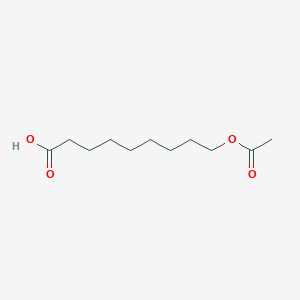
9-Acetoxynonanoic acid
Cat. No. B8409580
M. Wt: 216.27 g/mol
InChI Key: ODWCMLMGGBIKEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06787671B2
Procedure details


9-Decenyl acetate (100 mg) was dissolved in DMF (10 mL), and OsO4 (0.06 mL, 2.5% in tBuOH) was added and stirred for 5 min. OXONE (1.23 g) was added in one portion and the reaction had a final volume (12 mL). The reaction was stirred at room temperature for 3 hours or until the solution becomes colorless. This usually marks the completion of the reaction which was verified by TLC or GC. Na2SO3 (600 mg) was added, to reduce the remaining Os(VIII), and stirred for an additional hour or until solution became dark brown/black. EtOAc was added to extract the products and 1N HCl was used to dissolve the salts. The organic extract was washed with 1N HCl (50 mL×3) and brine (50 mL), dried over Na2SO4, and the solvent was removed under reduced pressure to obtain the crude product. 9-Acetoxy nonanoic acid was obtained in 93% yield without the need for further purification.






Yield
93%
Identifiers


|
REACTION_CXSMILES
|
C([O:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11]CC=C)(=O)C.OOS([O-])=O.[K+].[O-:21]S([O-])=O.[Na+].[Na+].[CH3:27][CH2:28][O:29][C:30]([CH3:32])=[O:31]>CN(C=O)C.O=[Os](=O)(=O)=O>[C:30]([O:29][CH2:28][CH2:27][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][C:5]([OH:4])=[O:21])(=[O:31])[CH3:32] |f:1.2,3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCCCCCCCCC=C
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
1.23 g
|
|
Type
|
reactant
|
|
Smiles
|
OOS(=O)[O-].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
600 mg
|
|
Type
|
reactant
|
|
Smiles
|
[O-]S(=O)[O-].[Na+].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCOC(=O)C
|
Step Five
|
Name
|
|
|
Quantity
|
0.06 mL
|
|
Type
|
catalyst
|
|
Smiles
|
O=[Os](=O)(=O)=O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 5 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction was stirred at room temperature for 3 hours or until the solution
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the completion of the reaction which
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for an additional hour or until solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
to extract the products and 1N HCl
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
to dissolve the salts
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The organic extract
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with 1N HCl (50 mL×3) and brine (50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain the crude product
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)OCCCCCCCCC(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 93% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
